4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone
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Overview
Description
4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone is a useful research compound. Its molecular formula is C23H25N3 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Aldehyde Dehydrogenase Inhibition
4-(Diethylamino)benzaldehyde (DEAB) has been identified as a potent inhibitor of aldehyde dehydrogenase (ALDH) in vitro, with significant implications for overcoming drug resistance in leukemia cells. This property was confirmed in vivo in mice, where DEAB effectively increased blood acetaldehyde concentration and decreased plasma acetate concentration in ethanol-treated mice. This effect was similar to that produced by disulfiram, a medication used to treat chronic alcoholism by producing an acute sensitivity to ethanol (Mahmoud et al., 1993).
Chemical Reactions and Structure
DEAB exhibits unique chemical behaviors in reactions with certain compounds. For instance, it undergoes specific alkylation reactions at the N or O atom, depending on the reagent used, leading to the formation of iminium salts. These salts are prone to hydrolysis, yielding corresponding hydrotetrafluoroborates. This reactivity has been demonstrated through crystal structures determined for several of these compounds (Froschauer et al., 2013).
Corrosion Inhibition
A derivative of DEAB, 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone (DEABT), has been studied for its corrosion inhibition properties. It was found to be effective in inhibiting corrosion of aged 18 Ni 250 grade maraging steel in phosphoric acid solution. The efficiency of DEABT as a corrosion inhibitor increased with its concentration and decreased with rising temperature. The adsorption of DEABT on steel surfaces follows the Langmuir adsorption isotherm model, and it exhibits mixed-type inhibition behavior (Poornima et al., 2011).
Electrophotography and Carrier Transport Materials
DEAB and its derivatives have been investigated for their potential as carrier transport materials in electrophotography. These materials are significant for their influence on charge transport properties in various polymer matrices. Studies have shown that DEAB-doped polymers display varying hole mobilities based on the composition of the polymer, temperature, and electric field, making them suitable for specific electrophotographic applications (Hirao et al., 1993).
Photorefractive Materials
DEAB is also used in the development of photorefractive materials. For example, its inclusion in certain liquid crystal polymers has been shown to enhance photorefractive effects, as evidenced by improved diffraction efficiency under applied electric fields. This property makes DEAB-doped materials promising for applications in photorefractive devices (Sasaki et al., 1997).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone involves the condensation of diethylamine with benzaldehyde to form N,N-diethylbenzaldimine, which is then reacted with diphenylhydrazine to yield the final product.", "Starting Materials": [ "Benzaldehyde", "Diethylamine", "Diphenylhydrazine", "Ethanol", "Sodium hydroxide" ], "Reaction": [ "Benzaldehyde is dissolved in ethanol and diethylamine is added dropwise with stirring.", "The mixture is heated under reflux for several hours until a yellow precipitate forms.", "The precipitate is filtered and washed with ethanol to yield N,N-diethylbenzaldimine.", "Diphenylhydrazine is added to a solution of N,N-diethylbenzaldimine in ethanol.", "Sodium hydroxide is added to the mixture to catalyze the reaction.", "The mixture is heated under reflux for several hours until a yellow precipitate forms.", "The precipitate is filtered and washed with ethanol to yield 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone." ] } | |
CAS No. |
68189-23-1 |
Molecular Formula |
C23H25N3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
4-[(Z)-(diphenylhydrazinylidene)methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C23H25N3/c1-3-25(4-2)21-17-15-20(16-18-21)19-24-26(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3/b24-19- |
InChI Key |
YGBCLRRWZQSURU-CLCOLTQESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\N(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3 |
melting_point |
94.5 °C |
68189-23-1 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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